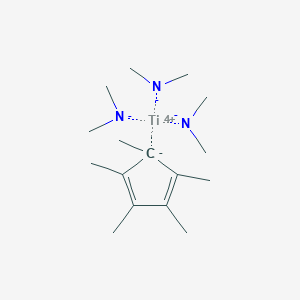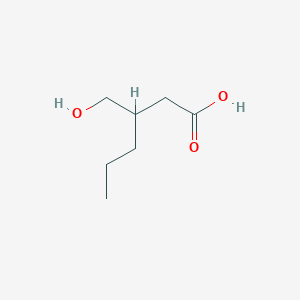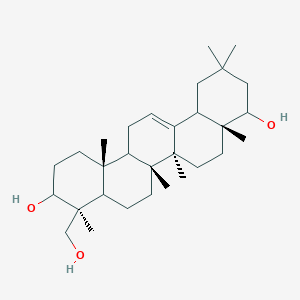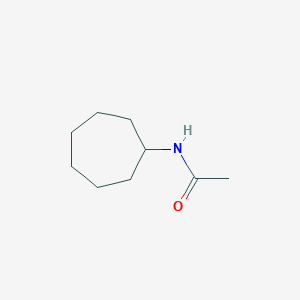
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is an organometallic compound with the chemical formula C₁₆H₃₃N₃Ti. It is known for its red crystalline appearance and is sensitive to moisture . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The compound is often produced in high and ultra-high purity forms to meet the standards required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of dimethylamino groups .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield titanium oxides, while substitution reactions produce various titanium complexes with different ligands .
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) exerts its effects involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its catalytic activity and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- Pentamethylcyclopentadienyl zirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Bis(pentamethylcyclopentadienyl)dimethylzirconium
- Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is unique due to its specific combination of pentamethylcyclopentadienyl and dimethylamino ligands, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C16H33N3Ti |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
dimethylazanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q4*-1;+4 |
Clave InChI |
UQNKMJMGCFUGNG-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)

![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)

![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)


![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)

![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
